1-Biphenyl-2-Ylmethanamine

Übersicht

Beschreibung

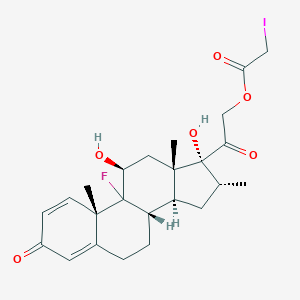

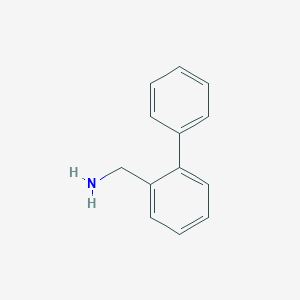

1-biphenyl-2-ylmethanamine is an organic compound belonging to the class of biphenyls and derivatives. These compounds contain two benzene rings linked together by a carbon-carbon bond. The chemical formula for this compound is C₁₃H₁₃N, and it has a molecular weight of 183.25 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-biphenyl-2-ylmethanamine can be synthesized through several methods. One common method involves the reaction of biphenyl-2-carboxaldehyde with ammonia or an amine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Biphenyl-2-ylmethanamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Imine oder Nitrile zu bilden.

Reduktion: Es kann reduziert werden, um sekundäre oder tertiäre Amine zu bilden.

Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Iminen oder Nitrilen.

Reduktion: Bildung von sekundären oder tertiären Aminen.

Substitution: Bildung von N-Alkyl- oder N-Acylderivaten.

Wissenschaftliche Forschungsanwendungen

1-Biphenyl-2-ylmethanamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Enzymen.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich seiner Rolle als Vorläufer bei der Arzneimittelsynthese.

Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien verwendet

5. Wirkmechanismus

Der Wirkmechanismus von 1-Biphenyl-2-ylmethanamin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, was zu Veränderungen in ihrer Aktivität und nachfolgenden biologischen Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .

Wirkmechanismus

The mechanism of action of 1-biphenyl-2-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Biphenyl-2-ylmethanol: Ähnliche Struktur, aber mit einer Hydroxylgruppe anstelle einer Aminogruppe.

Biphenyl-2-carbonsäure: Enthält eine Carboxylgruppe anstelle einer Aminogruppe.

Biphenyl-2-ylamin: Ähnliche Struktur, aber mit einer Aminogruppe, die direkt an den Biphenylring gebunden ist.

Einzigartigkeit

1-Biphenyl-2-ylmethanamin ist aufgrund seiner spezifischen Aminogruppe, die an die Methylenbrücke gebunden ist, einzigartig. Diese ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen teilzunehmen, und macht es zu einem vielseitigen Baustein in der organischen Synthese .

Eigenschaften

IUPAC Name |

(2-phenylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXKXVFQHWJYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940902 | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1924-77-2 | |

| Record name | 1924-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1924-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

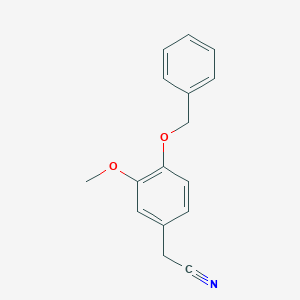

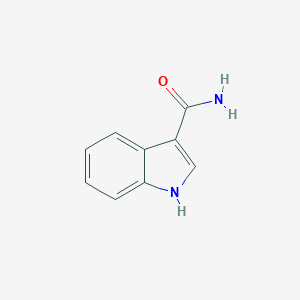

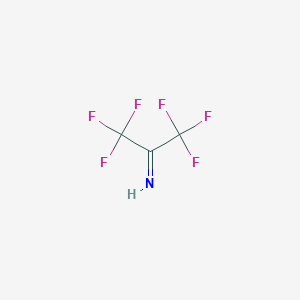

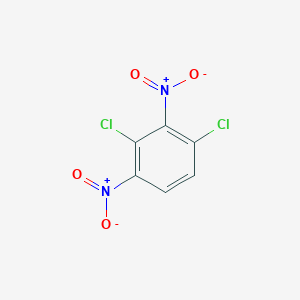

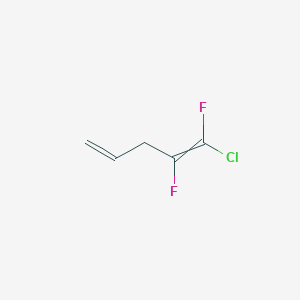

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 2-phenylbenzylamine derivatives in the context of morphine-related research?

A: The morphine molecule can be structurally related to 2-phenylbenzylamine (also called α-(2-diphenyl)-β-aminoethane). [] Researchers are interested in synthesizing various derivatives of 2-phenylbenzylamine, such as N-substituted alkyl or dialkyl-aminoalkyl derivatives, to explore their potential as morphine analogs. [] These analogs may exhibit analgesic properties or provide insights into the structure-activity relationships of opioid compounds.

Q2: How does the structural modification of N,N-dibenzoyl-2-phenylbenzylamine impact its nitrogen atom compared to N-methyldibenzamide?

A: Replacing a methyl hydrogen atom in N-methyldibenzamide with a 2-biphenyl substituent results in N,N‐dibenzoyl‐2‐phenylbenzylamine. [] This structural modification primarily affects the nitrogen atom by reducing its pyramidalization. [] This alteration in geometry could influence the molecule's overall conformation and interactions with potential targets.

Q3: What are the potential applications of 2-phenylbenzylamine and its derivatives based on the available research?

A: While the provided abstracts do not explicitly delve into specific applications, the synthesis of 2-phenylbenzylamine derivatives, particularly those structurally related to morphine, suggests a strong interest in their potential pharmacological properties. [] Further research exploring the structure-activity relationships and pharmacological profiles of these compounds is needed to determine their potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)

![3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B167816.png)